methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Description

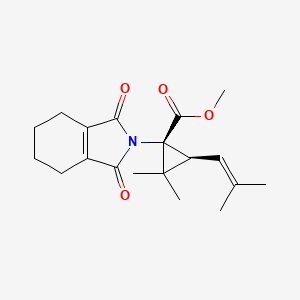

Methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate (CAS No. 1166-47-8) is a cyclopropane derivative with a molecular formula of C₁₉H₂₅NO₄ and a molecular weight of 331.406 g/mol . Its structure features:

- A cyclopropane ring substituted with two methyl groups at the C2 position and a 2-methylprop-1-enyl group at C2.

- A tetrahydroisoindol-1,3-dione moiety linked via an ester bond to the cyclopropane ring.

- Stereochemical specificity at positions 1R and 3S, which influences its spatial conformation and biological interactions .

Properties

Molecular Formula |

C19H25NO4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H25NO4/c1-11(2)10-14-18(3,4)19(14,17(23)24-5)20-15(21)12-8-6-7-9-13(12)16(20)22/h10,14H,6-9H2,1-5H3/t14-,19-/m0/s1 |

InChI Key |

GBQCLWHHWGQOTM-LIRRHRJNSA-N |

Isomeric SMILES |

CC(=C[C@@H]1[C@@](C1(C)C)(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)C |

Canonical SMILES |

CC(=CC1C(C1(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Tetrahydroisoindole

A tetrahydroisoindole can be synthesized via cyclization reactions involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

Step 2: Esterification

The tetrahydroisoindole is then reacted with cyclopropanecarboxylic acid to form an ester linkage through standard esterification techniques such as:

- Fischer esterification : Reacting the acid with an alcohol in the presence of an acid catalyst.

Step 3: Alkylation

The alkylation step involves introducing the 2-methylprop-1-enyl group onto the cyclopropane structure using alkyl halides in the presence of a base to facilitate nucleophilic substitution reactions.

Step 4: Final Adjustments

Final purification steps may include recrystallization or chromatography to isolate the desired methyl ester product.

Recent studies have indicated that compounds similar to methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate exhibit various pharmacological properties including insecticidal activity. The unique combination of structural features in this compound may allow for specific interactions with biological systems.

The preparation of this compound involves multiple synthetic steps that require careful selection of starting materials and reaction conditions to achieve the desired product efficiently. Ongoing research into its biological activities may further elucidate its potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the tetrahydroisoindole moiety.

Reduction: Reduction reactions could target the carbonyl groups in the tetrahydroisoindole moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, or specific catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally related to methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Insecticidal Properties

This compound has been evaluated for its insecticidal properties. Its structural characteristics allow it to act effectively against various agricultural pests while being less harmful to beneficial insects.

Herbicide Development

The compound's unique chemical structure also positions it as a candidate for herbicide development. Preliminary studies indicate that it can inhibit specific enzymes involved in plant growth regulation, thus providing a pathway for creating selective herbicides that target unwanted vegetation without affecting crops.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Neuroprotection | Showed reduction in neuronal cell death induced by oxidative stress in vitro models. |

| Study 3 | Insecticidal Efficacy | Found effective against common agricultural pests with minimal impact on non-target species. |

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties.

Cyclopropane Derivatives with Isoindole-Dione Moieties

- BP 1150 : (1R,2S)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (CAS: 105310-75-6)

- Key Differences : Replaces the ester-linked tetrahydroisoindol-1,3-dione group with an amide bond and adds a phenyl group at C1.

- Implications : The amide bond may enhance metabolic stability compared to the ester group in the target compound, while the phenyl substituent could increase lipophilicity .

Cyclopropane Carboxylates with Variable Substituents

- Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate (CAS: 2165933-01-5) Key Differences: Substitutes the tetrahydroisoindol and 2-methylprop-1-enyl groups with a hydroxyethyl chain.

(1R,3S)-Methyl 3-[(S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-ylmethyl]-2,2-dimethylcyclopropane-1-carboxylate

- Key Differences : Incorporates a pyrrolidinylmethyl-hydroxydiphenylmethyl side chain instead of the tetrahydroisoindol-1,3-dione group.

- Implications : The bulky diphenylmethyl group may enhance binding to hydrophobic pockets in biological targets, while the pyrrolidine ring could introduce basicity, altering pharmacokinetic profiles .

Compounds with Unsaturated Side Chains

- (1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate (CAS: 28434-00-6) Key Differences: Replaces the tetrahydroisoindol-1,3-dione with a cyclopentenone ring and modifies stereochemistry to 1R,3R.

Structural and Functional Data Table

Research Findings and Implications

- Stereochemistry : The 1R,3S configuration in the target compound likely confers distinct binding modes compared to 1R,3R analogs (e.g., CAS: 28434-00-6), which may exhibit altered biological activity due to spatial mismatch with target sites .

- Substituent Effects : The 2-methylprop-1-enyl group enhances lipophilicity, favoring passive diffusion across biological membranes, whereas hydroxyethyl or pyrrolidine-containing analogs prioritize solubility or target engagement .

- Ring Conformation: The tetrahydroisoindol-1,3-dione ring’s puckering (as defined by Cremer-Pople parameters) may stabilize interactions with flat binding surfaces, unlike flexible cyclopentenone or pyrrolidine rings in analogs .

Biological Activity

Methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane core and a dioxo isoindole moiety. Its molecular formula is with a molecular weight of approximately 331.41 g/mol. The stereochemistry at the 1R and 3S positions contributes to its biological activity.

Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals can be attributed to the presence of the dioxo group, which may facilitate electron donation.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound can possess antimicrobial properties against various pathogens. For instance, studies on structurally related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

In vitro studies suggest that this compound may act as an inhibitor of certain enzymes, including α-glucosidase. This activity is particularly relevant in the context of diabetes management, as α-glucosidase inhibitors can slow carbohydrate absorption and lower postprandial blood glucose levels. Docking studies indicate that the compound has a favorable binding affinity for the enzyme active site.

Case Studies

- Antioxidant Efficacy : A study examining various derivatives found that those containing similar dioxo structures exhibited IC50 values in the micromolar range for DPPH radical scavenging assays.

- Antimicrobial Testing : In a comparative analysis against standard antibiotics, compounds similar to this compound demonstrated significant zones of inhibition against Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition Studies : A recent docking study revealed that the compound binds effectively to α-glucosidase with an estimated binding energy of -8.6 kcal/mol, suggesting strong potential as a therapeutic agent for managing diabetes.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.